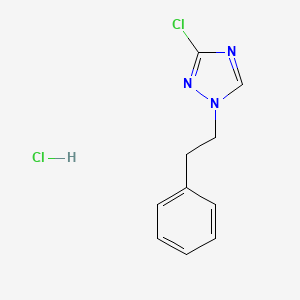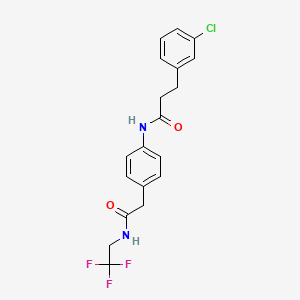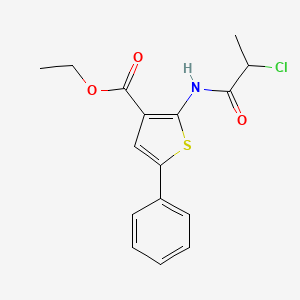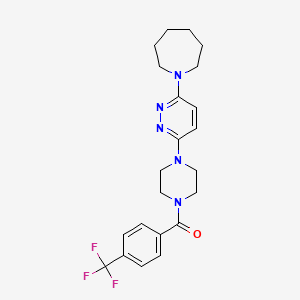![molecular formula C20H22N4O7S B2887291 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-45-0](/img/structure/B2887291.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including an oxazolidine ring, a benzo[b][1,4]dioxin ring, a sulfonyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could be determined through various experimental techniques .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures similar to the one have been shown to possess significant antimicrobial properties. For instance, derivatives of imidazole, which share some structural features with our compound, have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . This suggests that our compound could potentially be developed into a new class of antimicrobial agents.
Anti-inflammatory Properties
The presence of a benzodioxine moiety within the compound’s structure is indicative of possible anti-inflammatory applications. Similar compounds have demonstrated anti-inflammatory and analgesic activities, which could make our compound a candidate for the development of new anti-inflammatory drugs .
Antitumor Activity
The structural complexity of the compound, including the oxazolidin ring, may confer antitumor properties. Imidazole derivatives, which also contain heterocyclic moieties, have been utilized in the synthesis of drugs for treating conditions like Hodgkin’s disease . This suggests that our compound could be explored for its potential in cancer therapy.
Enzyme Inhibition
The compound’s ability to interact with enzymes such as cholinesterases and lipoxygenase suggests its potential use in the treatment of diseases related to enzyme dysfunction. Compounds with similar structures have shown moderate to weak inhibition of these enzymes, which could be optimized for therapeutic applications .
Antiviral Applications
Given the structural similarities with other heterocyclic compounds that have demonstrated antiviral properties, our compound could be investigated for its efficacy against viral infections. For example, imidazole derivatives have been used as antiviral agents , indicating a promising area of research for our compound.
Antidiabetic Potential
The compound’s structural features, particularly the presence of a sulfonyl group, may be beneficial in the development of antidiabetic medications. Imidazole derivatives have been reported to show antidiabetic activity, suggesting that our compound could be explored for similar uses .
Neuroprotective Applications
The compound’s ability to modulate enzyme activity could extend to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The inhibition of enzymes like cholinesterases has been linked to therapeutic strategies for conditions such as Alzheimer’s disease .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(22-12-14-3-1-2-6-21-14)20(26)23-13-18-24(7-8-31-18)32(27,28)15-4-5-16-17(11-15)30-10-9-29-16/h1-6,11,18H,7-10,12-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXSZRARHUNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2887218.png)


![N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2887225.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)
![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)
![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)